

Application Notes and Protocols for N6methyladenosine (m6A) Immunoprecipitation

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Compound of Interest		
Compound Name:	N6-Methyladenosine N1-oxide	
Cat. No.:	B12399423	Get Quote

A Note on **N6-methyladenosine N1-oxide** (m6A-N1-O):

Extensive searches for antibodies, immunoprecipitation protocols, and signaling pathways specifically targeting **N6-methyladenosine N1-oxide** (m6A-N1-O) did not yield specific results. The vast majority of available reagents and established protocols are designed for the detection and analysis of N6-methyladenosine (m6A). It is possible that m6A-N1-O is a novel or less-studied modification for which specific tools have not yet been developed or widely commercialized.

Therefore, this document provides detailed application notes and protocols for the immunoprecipitation of N6-methyladenosine (m6A). Researchers interested in m6A-N1-O may consider adapting these protocols, with the crucial caveat that the cross-reactivity and efficacy of anti-m6A antibodies for m6A-N1-O would need to be rigorously validated.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA splicing, nuclear export, stability, and translation.[1] The dynamic and reversible nature of m6A modification, regulated by "writer," "eraser," and "reader" proteins, highlights its importance in gene expression regulation.[1][2] Dysregulation of m6A has been implicated in numerous diseases, including cancer.[3][4]



Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) is a powerful technique to map the transcriptome-wide distribution of m6A.[5][6] This method relies on the specific enrichment of m6A-containing RNA fragments using an anti-m6A antibody. This document provides a comprehensive guide to performing MeRIP-seq, including antibody selection, detailed protocols, and data analysis considerations.

Commercially Available Anti-m6A Antibodies for Immunoprecipitation

The selection of a high-quality antibody is paramount for the success of a MeRIP-seq experiment. Several commercial antibodies have been validated for this application. A comparative study highlighted the performance of different antibodies, with some showing better efficacy for low-input samples.[7][8]



Antibody	Supplier	Catalog Number	Host	Clonality	Validated Applicatio ns	Notes
Anti-N6- methylade nosine (m6A)	Millipore	ABE572	Rabbit	Polyclonal	MeRIP- seq, Dot Blot, IP	Widely used and cited in literature. Note: Some sources indicate this product may be discontinue d.[8]
Anti-N6- methylade nosine (m6A)	Millipore	MABE1006	Mouse	Monoclonal	MeRIP- seq, Dot Blot, RIP	Good performanc e with high RNA input. [7][9]
N6- Methylade nosine (m6A) (D9D9W) Rabbit mAb	Cell Signaling Technology	56593	Rabbit	Monoclonal	MeRIP- seq, Dot Blot, ELISA	Reported to be effective for low RNA input samples.[7]
Anti-N6- methylade nosine (m6A) antibody	Synaptic Systems	202 003	Rabbit	Polyclonal	MeRIP- seq, IP, Dot Blot, ELISA	
Anti-N6- methylade	Abcam	ab151230	Rabbit	Polyclonal	MeRIP- seq, Dot	•



nosine Blot
(m6A)
antibody

Detailed Experimental Protocol: Methylated RNA Immunoprecipitation (MeRIP-seq)

This protocol outlines the key steps for performing MeRIP-seq, from RNA preparation to library construction.

RNA Extraction and Quality Control

- Objective: Isolate high-quality total RNA from cells or tissues.
- Protocol:
 - Extract total RNA using a TRIzol-based method or a commercial kit, following the manufacturer's instructions.
 - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
 - Assess RNA integrity using a Bioanalyzer or similar instrument. An RNA Integrity Number
 (RIN) > 7 is recommended.
 - Quantify the RNA concentration using a Qubit fluorometer or NanoDrop spectrophotometer.

RNA Fragmentation

- Objective: Fragment the RNA into a suitable size range (typically ~100 nucleotides) for immunoprecipitation and sequencing.
- Protocol:
 - Resuspend the desired amount of total RNA (e.g., 15 μg for high input, or as low as 0.5 μg for low input protocols) in fragmentation buffer (e.g., 10 mM Tris-HCl, 10 mM ZnCl2).



- Incubate at 94°C for a predetermined time (typically 5-15 minutes, requires optimization)
 to achieve the desired fragment size.
- Immediately stop the fragmentation by adding EDTA and placing the tube on ice.
- Purify the fragmented RNA using ethanol precipitation.
- Verify the fragment size distribution on a Bioanalyzer.

Immunoprecipitation (IP) of m6A-containing RNA

- Objective: Enrich for RNA fragments containing the m6A modification using a specific antibody.
- · Protocol:
 - Pre-clear the fragmented RNA by incubating with Protein A/G magnetic beads to reduce non-specific binding.
 - Incubate the pre-cleared fragmented RNA with an anti-m6A antibody (e.g., 1-5 μg, requires optimization) overnight at 4°C with gentle rotation. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.
 - Add pre-washed Protein A/G magnetic beads to the RNA-antibody mixture and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.
 - Wash the beads multiple times with IP buffer to remove non-specifically bound RNA.
 - Elute the m6A-containing RNA from the beads. This can be done using a competitive elution with free m6A nucleosides or by using a high-salt buffer.
 - Purify the eluted RNA using a suitable RNA clean-up kit or ethanol precipitation.

Library Preparation and Sequencing

 Objective: Prepare sequencing libraries from the m6A-enriched RNA (IP) and a corresponding input control sample.

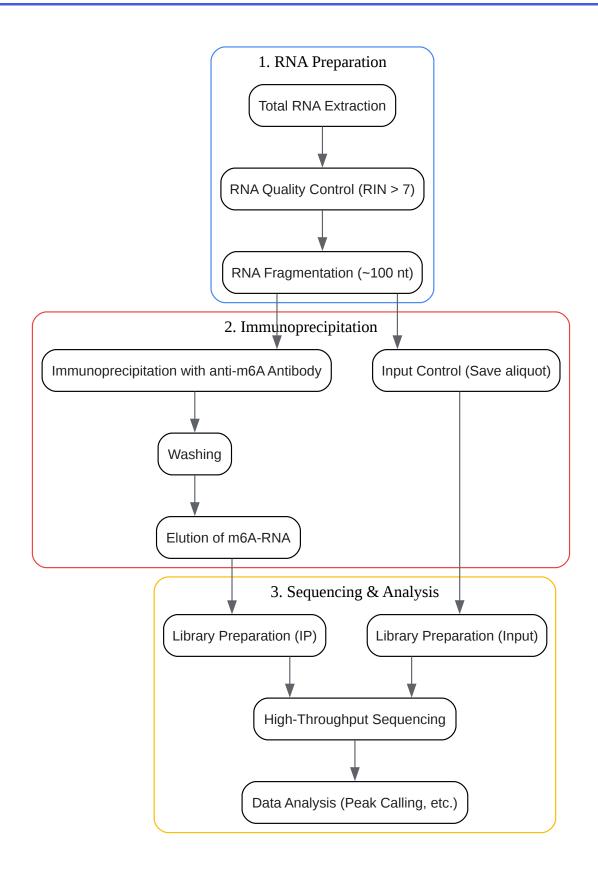


· Protocol:

- Construct sequencing libraries from both the IP and input RNA samples using a strandspecific RNA library preparation kit.
- Perform size selection to remove adapter dimers and smaller fragments.
- Amplify the libraries by PCR.
- Assess the quality and quantity of the libraries using a Bioanalyzer and Qubit.
- Sequence the libraries on a high-throughput sequencing platform.

Experimental Workflow Diagram





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Caption: Workflow for Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq).

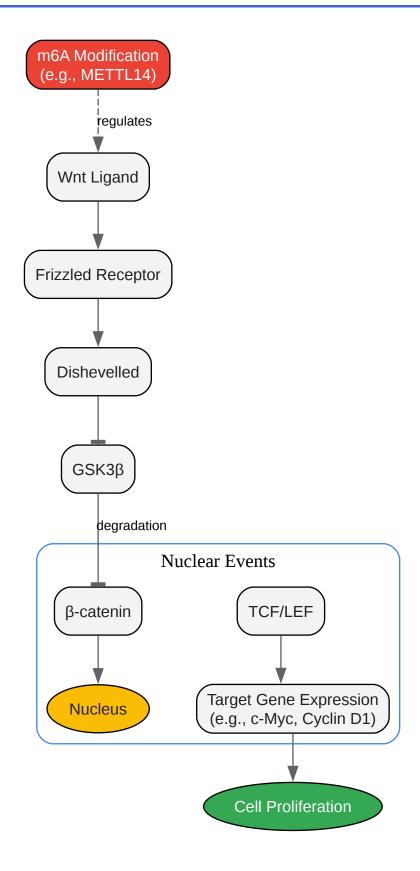
m6A-Regulated Signaling Pathways in Cancer

Aberrant m6A modification has been shown to impact key signaling pathways involved in cancer development and progression.[3][4] Understanding these connections can provide insights into potential therapeutic targets.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is crucial for cell proliferation, differentiation, and tumorigenesis. Studies have shown that m6A modification can regulate the activity of the Wnt pathway. For instance, inhibition of the m6A writer METTL14 has been shown to activate the Wnt signaling pathway in gastric cancer.[3][4]





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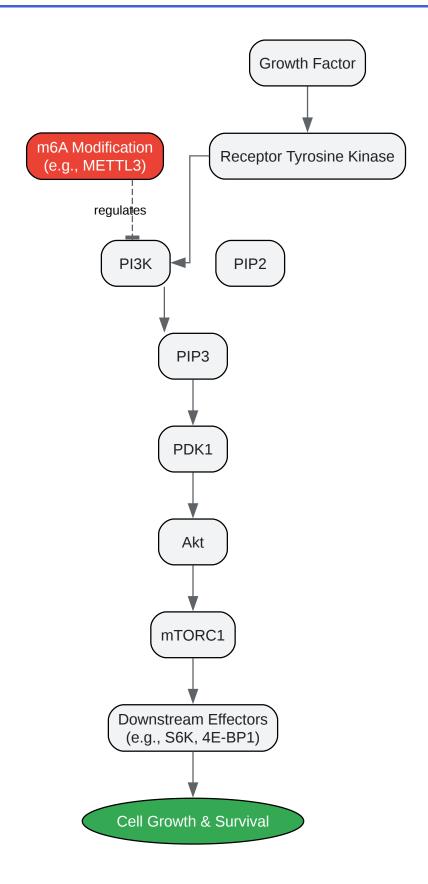
Caption: Regulation of the Wnt/β-catenin signaling pathway by m6A modification.



PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] m6A modification has been demonstrated to modulate the activity of this pathway. For example, the m6A writer METTL3 can act as a tumor suppressor in renal cell carcinoma by inhibiting the PI3K/Akt/mTOR signaling pathway.[3][4]





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Caption: Modulation of the PI3K/Akt signaling pathway by m6A modification.



Conclusion

While specific reagents for **N6-methyladenosine N1-oxide** immunoprecipitation are not readily available, the well-established protocols for m6A MeRIP-seq provide a robust framework for transcriptome-wide analysis of this critical RNA modification. The selection of a validated antibody and careful optimization of the experimental protocol are essential for obtaining high-quality, reliable data. The insights gained from studying the m6A methylome and its impact on signaling pathways are crucial for advancing our understanding of gene regulation in health and disease. Researchers interested in m6A-N1-O are encouraged to explore the potential for adapting these methods, beginning with rigorous antibody validation experiments.

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